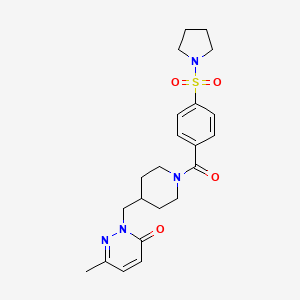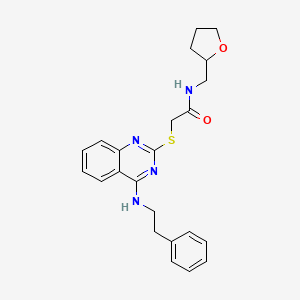![molecular formula C12H11F3N4O B2611424 Cyclobutanecarboxamide, 1-amino-N-[6-cyano-5-(trifluoromethyl)-3-pyridinyl]- CAS No. 1950587-17-3](/img/structure/B2611424.png)
Cyclobutanecarboxamide, 1-amino-N-[6-cyano-5-(trifluoromethyl)-3-pyridinyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclobutanecarboxamide, 1-amino-N-[6-cyano-5-(trifluoromethyl)-3-pyridinyl]- is a chemical compound with the molecular formula C12H11F3N4O. It is known for its unique structure, which includes a cyclobutane ring, a carboxamide group, and a pyridine ring substituted with a cyano group and a trifluoromethyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyclobutanecarboxamide, 1-amino-N-[6-cyano-5-(trifluoromethyl)-3-pyridinyl]- typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a [2+2] cycloaddition reaction of alkenes.
Introduction of the Carboxamide Group: The carboxamide group can be introduced via the reaction of the cyclobutane derivative with an appropriate amine.
Substitution on the Pyridine Ring: The pyridine ring is functionalized with a cyano group and a trifluoromethyl group through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers .
Análisis De Reacciones Químicas
Types of Reactions
Cyclobutanecarboxamide, 1-amino-N-[6-cyano-5-(trifluoromethyl)-3-pyridinyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield amines, and substitution may yield various substituted derivatives .
Aplicaciones Científicas De Investigación
Cyclobutanecarboxamide, 1-amino-N-[6-cyano-5-(trifluoromethyl)-3-pyridinyl]- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of Cyclobutanecarboxamide, 1-amino-N-[6-cyano-5-(trifluoromethyl)-3-pyridinyl]- involves its interaction with specific molecular targets and pathways. The cyano and trifluoromethyl groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparación Con Compuestos Similares
Similar Compounds
- Cyclobutanecarboxamide, 1-amino-N-[6-cyano-5-(methyl)-3-pyridinyl]-
- Cyclobutanecarboxamide, 1-amino-N-[6-cyano-5-(ethyl)-3-pyridinyl]-
- Cyclobutanecarboxamide, 1-amino-N-[6-cyano-5-(fluoromethyl)-3-pyridinyl]-
Uniqueness
Cyclobutanecarboxamide, 1-amino-N-[6-cyano-5-(trifluoromethyl)-3-pyridinyl]- is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and development .
Propiedades
IUPAC Name |
1-amino-N-[6-cyano-5-(trifluoromethyl)pyridin-3-yl]cyclobutane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3N4O/c13-12(14,15)8-4-7(6-18-9(8)5-16)19-10(20)11(17)2-1-3-11/h4,6H,1-3,17H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVOWJVSSBFMCFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C(=O)NC2=CC(=C(N=C2)C#N)C(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-Ethyl-2-({1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}oxy)pyrimidine](/img/structure/B2611342.png)
![5-chloro-3-[(1Z)-2-nitroprop-1-en-1-yl]-1H-indole](/img/structure/B2611345.png)
![6-(Chloromethyl)-3-tetrahydrofuran-2-yl[1,2,4]-triazolo[4,3-a]pyridine hydrochloride](/img/new.no-structure.jpg)



![N-(1,3-BENZOTHIAZOL-2-YL)-2-(2,4-DICHLOROPHENOXY)-N-[3-(DIMETHYLAMINO)PROPYL]ACETAMIDE HYDROCHLORIDE](/img/structure/B2611354.png)

![3-[4-(1-Benzothiophene-2-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine](/img/structure/B2611356.png)

![4-Chloro-N-[2-(prop-2-enoylamino)ethyl]-2-pyrrolidin-1-yl-1,3-thiazole-5-carboxamide](/img/structure/B2611358.png)


![N-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)carbamoyl)benzofuran-3-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2611363.png)
